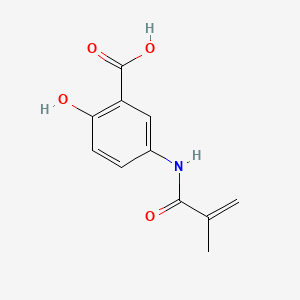

N-Methacryloyl-5-aminosalicylic acid

Übersicht

Beschreibung

Synthesis Analysis

MASA has been synthesized using various methods, and its synthesis process has been optimized to obtain a high yield of pure MASA.Molecular Structure Analysis

The molecular formula of MASA is C11H11NO4 . It is also known by other names such as 2-Hydroxy-5-N-methacrylamidobenzoic acid and N-(3-Carboxy-4-hydroxyphenyl)methacrylamide .Physical and Chemical Properties Analysis

MASA has a molecular weight of 221.21 g/mol . The density of MASA is 1.37 g/cc .Wissenschaftliche Forschungsanwendungen

Controlled Release in Drug Delivery

N-Methacryloyl-5-aminosalicylic acid has been utilized in the development of acrylic type polymeric systems for drug delivery. These polymers, with degradable ester bonds linked to 5-aminosalicylic acid, are used in controlled release formulations, particularly for treating inflammatory bowel diseases. They show promise in selectively releasing the drug via hydrolysis of the ester bond at the site of the drug moiety, which is influenced by the polymer hydrophilicity and the pH value of the solution (Babazadeh, Edjlali, & Rashidian, 2007).

Interaction with Metal Ions

This compound demonstrates significant interactions with metal ions such as Ca2+ and Zn2+. Research using water-soluble poly(N-methacryloyl-4-aminosalicylic acid) has shown that these interactions are influenced by the ionic strength of the solution, with Zn2+ interacting 16 times better than Ca2+ under certain conditions (Rivas, 2001).

Biocompatibility in Dental Applications

This compound (MASA) has been used as an adhesive primer in restorative resin systems in dentistry. Studies on its interaction with phospholipid liposomes and its hemolytic activity indicate that MASA has acceptable biocompatibility for dentin-pulp. This suggests its suitability in resin systems for dental applications (Fujisawa, Komoda, & Kadoma, 1992).

Heavy Metal Ion Removal

A study on the use of 5-aminosalicylic acid grafted onto poly(glycidyl methacrylate) demonstrated its strong chelating adsorption ability for heavy metal ions like Cu2+, Cd2+, Zn2+, and Pb2+. This novel adsorbent, ASA-PGMA/SiO2, showed significant potential in the efficient removal of heavy metal ions from aqueous solutions, with its adsorption capacity and efficiency influenced by pH (An, Gao, Dai, Wang, & Wang, 2011).

Dental Desensitizer and Adhesive Promoter

N-methacryloyl aminosalicylic acid (NMSA) has been evaluated for its effectiveness as a desensitizer on hypersensitive dentin and as an adhesive promoter between resin materials and dentin. Clinical evaluations indicate that NMSA-liner can relieve dentin hypersensitivity, suggesting its potential in both conservative and adhesive dentistry (Tagami, Hosoda, Imai, & Masuhara, 1987).

Wirkmechanismus

While the exact mechanism of action for MASA is not clear, it’s parent compound, aminosalicylic acid, binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows .

Zukünftige Richtungen

MASA has found applications in various fields such as drug delivery, polymer science, and material science. It has been used as an adhesive primer in restorative resin systems . It shows promise in selectively releasing the drug via hydrolysis of the ester bond at the site of the drug moiety, which is influenced by the polymer hydrophilicity and the pH value of the solution. Future research may focus on optimizing these properties for specific applications.

Eigenschaften

IUPAC Name |

2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYLAWVXYZUVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201250 | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53193-87-6 | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)

![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)

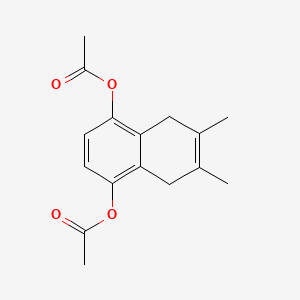

![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)